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molecular formula C13H20N2O2 B8706995 6-amino-N-(benzyloxy)hexanamide CAS No. 515163-50-5

6-amino-N-(benzyloxy)hexanamide

Cat. No. B8706995
M. Wt: 236.31 g/mol
InChI Key: QZXXPIJAYMKWSC-UHFFFAOYSA-N
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Patent
US08716326B2

Procedure details

N-(benzyloxy)-6-(BOC-amino)hexanamide (5.65 g, 16.8 mmol) was dissolved in methylene chloride (40 mL), and the resulting solution thus obtained was cooled at 0° C. The trifluoroacetic acid (2.5 mL, 34 mmol, 2.0 eq.) was added thereto slowly and stirred at room temperature for 24 hrs. The reaction proceeded until no starting material was detectable by TLC. The resulting reaction mixture thus obtained was distilled under a reduced pressure to remove the solvent and thus obtained the title compound quantitatively.
Name
N-(benzyloxy)-6-(BOC-amino)hexanamide
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][NH:9][C:10](=[O:24])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][NH:16]C(OC(C)(C)C)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:10]([NH:9][O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:24]

Inputs

Step One
Name
N-(benzyloxy)-6-(BOC-amino)hexanamide
Quantity
5.65 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ONC(CCCCCNC(=O)OC(C)(C)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
slowly and stirred at room temperature for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solution thus obtained
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NCCCCCC(=O)NOCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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